![molecular formula C9H12O3 B2599402 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid CAS No. 72764-22-8](/img/structure/B2599402.png)

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

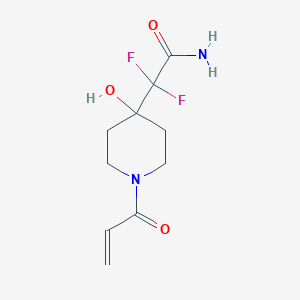

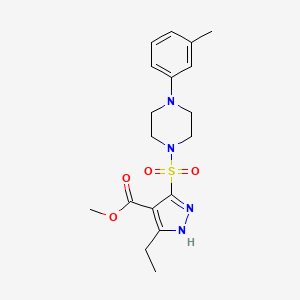

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a chemical compound with the CAS Number: 72764-22-8 . It has a molecular weight of 168.19 . This compound is typically in the form of a powder .

Synthesis Analysis

The synthesis of such compounds often involves complex processes. For instance, the development of an efficient diastereoselective synthesis of the oxabicyclo[3.2.1]octane ring system bearing two oxygenated quaternary chiral centres represents a significant challenge . This motif can be found in a wide range of natural products with significant biological activities . A domino process is used in which two C–H, two C–O and one C–C bond is assembled through a sequence of cyclization/semi-pinacol rearrangements .Molecular Structure Analysis

The molecular structure of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is complex. It is a part of a larger family of compounds known as oxabicyclo octanes . These compounds are often used as bioisosteres of the phenyl ring .Chemical Reactions Analysis

The chemical reactions involving 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid are complex and often involve multiple steps. For instance, the key synthesis step is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile .Physical And Chemical Properties Analysis

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid is a powder with a melting point of 131-133 degrees Celsius .Aplicaciones Científicas De Investigación

Supramolecular Structures and Hydrogen Bonding

The study of supramolecular aggregation of hydroxycarboxylic acid derivatives, including structural analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, reveals their ability to form complex structures via hydrogen bonding. These structures range from one-dimensional step-ladders to two-dimensional frameworks, showcasing the compound's utility in understanding and designing new supramolecular architectures (Foces-Foces et al., 2005).

Decarboxylative Acylation

Research on decarboxylative acylation without the use of metal catalysts demonstrated the effectiveness of 1,4-Diazabicyclo[2.2.2]octane in facilitating the transformation of carboxylic acids, including α-ketocarboxylic and arylpropiolic acids, into α-keto and α,β-unsaturated amides or esters. This method offers a metal-free alternative for the synthesis of complex molecules, highlighting the potential applications of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid in organic synthesis (Zhang et al., 2017).

Amino Acid Transport Studies

The synthesis and application of 3-aminobicyclo[3.2.1] octane-3-carboxylic acids offer insights into the specificity of membrane transport systems in cells. These compounds, including analogs of 3-Oxobicyclo[2.2.2]octane-1-carboxylic acid, have been utilized to explore the Na+-independent amino acid transport system L, providing valuable information for the development of targeted drug delivery systems (Christensen et al., 1983).

Synthetic Applications

The compound's derivatives have been employed in various synthetic applications, such as the aprotic double Michael addition reaction to produce specific carboxylic acid derivatives. This illustrates the compound's versatility in facilitating complex synthetic routes and generating novel organic compounds (Spitzner & Engler, 2003).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-oxobicyclo[2.2.2]octane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c10-7-5-9(8(11)12)3-1-6(7)2-4-9/h6H,1-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDWRLJUEHUEMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxobicyclo[2.2.2]octane-1-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol](/img/structure/B2599322.png)

![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2599323.png)

![N-[(4-fluorophenyl)methyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide](/img/structure/B2599329.png)

![4-[(2-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2599331.png)

![5-((3-methoxyphenethyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2599338.png)

![2-[Chloro(difluoro)methyl]-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B2599341.png)

![[3-(2-Chloro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2599342.png)